molecular formula C6H8N2S2 B8611063 5-Methylsulfanyl-thiophene-2-carboxamidine

5-Methylsulfanyl-thiophene-2-carboxamidine

Cat. No.: B8611063
M. Wt: 172.3 g/mol
InChI Key: AXSQTCBARFBKPH-UHFFFAOYSA-N
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Description

5-Methylsulfanyl-thiophene-2-carboxamidine is an organic compound with the molecular formula C6H8N2S2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylsulfanyl-thiophene-2-carboxamidine typically involves the reaction of 5-methylsulfanyl-thiophene-2-carboxylic acid with appropriate reagents to form the carboxamidine group. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with an amine to form the carboxamidine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylsulfanyl-thiophene-2-carboxamidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamidine group can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

5-Methylsulfanyl-thiophene-2-carboxamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylsulfanyl-thiophene-2-carboxamidine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, depending on the specific enzyme and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylsulfanyl-thiophene-2-carbothioamide
  • 5-Methylsulfanyl-thiophene-2-carboxamide
  • 4,5-Disubstituted-thiophene-2-amidines

Uniqueness

5-Methylsulfanyl-thiophene-2-carboxamidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H8N2S2

Molecular Weight

172.3 g/mol

IUPAC Name

5-methylsulfanylthiophene-2-carboximidamide

InChI

InChI=1S/C6H8N2S2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H3,7,8)

InChI Key

AXSQTCBARFBKPH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(S1)C(=N)N

Origin of Product

United States

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